

A Comprehensive Technical Guide to the Synthesis and Purification of 13C Labeled Furagin

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Compound of Interest		
Compound Name:	Furagin-13C3	
Cat. No.:	B15554508	Get Quote

This technical guide provides a detailed methodology for the synthesis and purification of 13C labeled Furagin, a nitrofuran antibiotic. The synthesis of isotopically labeled compounds like Furagin is crucial for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalytical assays. This document outlines a plausible synthetic route and purification strategy based on established chemical principles and available literature on nitrofuran chemistry.

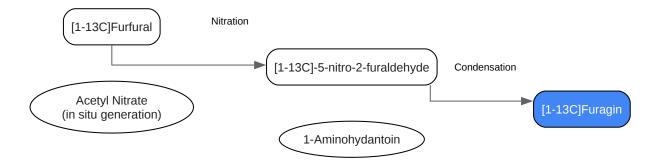
Synthesis of 13C Labeled Furagin

The proposed synthesis involves a two-step process commencing with the preparation of a 13C labeled 5-nitro-2-furaldehyde intermediate, followed by a condensation reaction with 1-aminohydantoin to yield the final 13C labeled Furagin. The position of the 13C label can be strategically introduced in the furan ring of the 5-nitro-2-furaldehyde precursor.

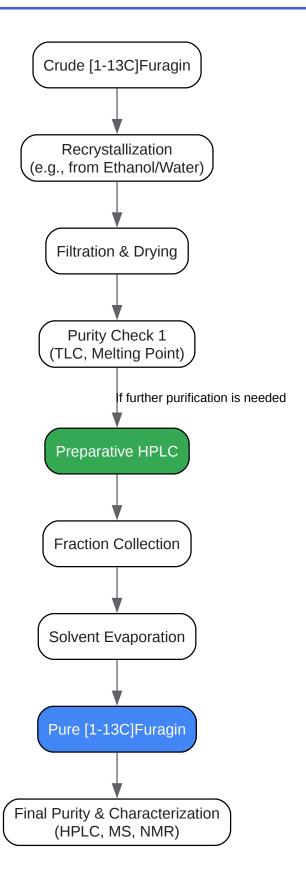
1.1. Proposed Synthetic Pathway

The synthesis of 13C labeled Furagin can be envisioned to proceed through the nitration of a 13C labeled furfural derivative. A potential starting material is [1-13C]furfural or another isotopomer of furfural, which can be commercially sourced or synthesized. The nitration of furfural to 5-nitro-2-furaldehyde is a key step, followed by condensation with 1-aminohydantoin.









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